TEI-9648 was developed as part of a broader effort to create compounds that can selectively modulate the activity of Vitamin D receptors. Its synthesis typically involves modifications to the Vitamin D3 skeleton, particularly focusing on the lactone structure that is crucial for its biological activity. This compound falls under the category of steroidal compounds and is specifically classified as a lactone derivative of Vitamin D3.
The synthesis of TEI-9648 involves several key steps that modify the natural Vitamin D3 structure. The primary method includes:
The synthesis requires precise control over reaction conditions such as temperature and solvent choice to ensure the correct stereochemistry of the final product. For example, maintaining specific temperatures during reactions can influence the formation of desired stereoisomers.
TEI-9648 has a molecular formula of and a molecular weight of approximately 426.6 g/mol. The compound features a complex steroid structure characterized by a lactone ring, which is crucial for its interaction with Vitamin D receptors.
The structural representation reveals how modifications at specific positions on the Vitamin D skeleton contribute to its biological properties.
TEI-9648 participates in various chemical reactions that can alter its structure and functionality:
Common reagents used in these reactions include oxidizing agents (such as chromium trioxide) and reducing agents (like lithium aluminum hydride).
TEI-9648 functions primarily as an antagonist of the Vitamin D receptor. It inhibits the differentiation of certain cell types, such as human promyelocytic leukemia cells (HL-60), by blocking the receptor's ability to mediate gene expression associated with cell differentiation and proliferation.
The mechanism involves:
TEI-9648 exhibits several notable physical and chemical properties:
These properties are critical for understanding how TEI-9648 behaves in biological systems and its potential therapeutic applications.
TEI-9648 has several significant applications in scientific research:
TEI-9648 (CAS No. 173388-21-1) is a synthetic vitamin D3 derivative with the chemical formula C27H38O4 and a molecular weight of 426.59 g/mol [1] [6]. Its defining structural feature is the α-exo-methylene-γ-lactone moiety integrated into the vitamin D3 side chain, replacing the natural alkyl tail of 1α,25(OH)2D3 [3] [7] [9]. This lactone ring incorporates a conjugated double bond system (25-dehydro functionality), creating a reactive α,β-unsaturated carbonyl center [7] [9]. The absolute configuration at carbon 23 is designated as R, distinguishing it from its diastereomer TEI-9647 (23S) [3] [9].
Table 1: Key Structural and Physicochemical Properties of TEI-9648
Property | Value |
---|---|
Chemical Name | (23R)-25-dehydro-1α-hydroxyvitamin D3-26,23-lactone |
CAS Number | 173388-21-1 |
Molecular Formula | C27H38O4 |
Molecular Weight | 426.59 g/mol |
Key Structural Feature | α-exo-methylene-γ-lactone |
Stereochemistry | 23R |
Solubility (DMSO) | 50 mg/mL (117.21 mM) |
The α-exo-methylene carbonyl group is critical for biological activity. Structure-activity relationship (SAR) studies demonstrated that saturation of the exo-methylene double bond, modification to an endo-methylene configuration, or replacement of the lactone oxygen with nitrogen abolishes antagonistic function. Conversely, replacement with a carbon atom retains partial activity, confirming the essentiality of the Michael acceptor properties inherent to the α-exo-methylene lactone [3] [7]. This electrophilic center enables potential covalent interactions with nucleophilic residues (e.g., cysteine) within target proteins [7] [9].
TEI-9648 is classified as a potent, selective, and competitive antagonist of the nuclear vitamin D receptor (VDR) [1] [5] [10]. It binds the VDR ligand-binding domain (LBD) with high affinity, comparable to its natural agonist ligand 1α,25(OH)2D3 (calcitriol) [1] [9]. However, unlike calcitriol, TEI-9648 binding induces a distinct VDR conformation that disrupts critical genomic signaling pathways [9] [10].
Its antagonism manifests through two primary mechanisms:
Table 2: In Vitro Functional Profile of TEI-9648
Assay System | Key Finding | Reference |
---|---|---|
HL-60 Cell Differentiation (NBT Reduction) | IC50 = 6 nM (against 1α,25(OH)2D3) | [1] |
VDR Binding (Chick Intestine) | ~50-70% relative to 1α,25(OH)2D3 | [9] |
24-Hydroxylase (CYP24A1) Induction in HL-60 | Inhibition of 1α,25(OH)2D3-stimulated expression | [5] [10] |
p21WAF1/CIP1 Induction in HL-60 | Inhibition of 1α,25(OH)2D3-stimulated expression | [5] |
Agonist Activity (HL-60 differentiation) | No activity at ≤ 1 μM | [1] [5] |
A crucial characteristic of TEI-9648 is its species-specific antagonism. It functions as a potent antagonist of human VDR (hVDR) but exhibits weak agonist activity towards rodent VDR [8] [9]. This specificity arises from key amino acid differences in the VDR ligand-binding pocket (LBP), notably the presence of cysteine residues at positions 403 and 410 in hVDR (corresponding to serine and methionine in rat VDR). The electrophilic α-exo-methylene lactone likely engages in a covalent Michael addition reaction with Cys403/Cys410 in hVDR, stabilizing an antagonistic conformation. The absence of these cysteines in rodent VDR prevents this interaction, allowing partial agonism [7] [9].
TEI-9648 and calcitriol share the ability to bind the VDR with high affinity. However, their functional outcomes are diametrically opposed due to profound differences in the VDR conformations they stabilize [5] [9] [10]. Calcitriol binding promotes:
In stark contrast, TEI-9648 binding:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7